molecular formula C10H13N B1593380 2,3-Dimethylindoline CAS No. 22120-50-9

2,3-Dimethylindoline

Cat. No. B1593380
CAS RN: 22120-50-9
M. Wt: 147.22 g/mol
InChI Key: NNPSOAOENINXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylindoline (2,3-DiMeI) is an organic compound with the chemical formula C9H13N. It is a colorless liquid and is soluble in most organic solvents. 2,3-Dimethylindoline has been studied for its potential applications in the fields of medicine, biochemistry, and synthetic chemistry.

Scientific Research Applications

1. Hydrogen Storage

  • Application Summary: 2,3-Dimethylindole (2,3-DMID) has been studied as a new liquid organic hydrogen carrier (LOHC). It has a hydrogen storage capacity of 5.23 wt% .
  • Methods and Procedures: Hydrogenation of 2,3-DMID was conducted over 5 wt% Ru/Al2O3 by investigating the influences of temperature and hydrogen pressure . Dehydrogenation of 8H-2,3-DMID was performed over 5 wt% Pd/Al2O3 at 180–210 C and 101 kPa .
  • Results: 100% of fully hydrogenated product, 8H-2,3-DMID can be achieved at 190 C and 7 MPa in 4 h . Dehydrogenation of 8H-2,3-DMID followed first order kinetics with an apparent activation energy of 39.6 kJ mol .

2. Synthesis of Neuroprotective Compounds

  • Application Summary: 2,3-Dihydroindoles, which can be synthesized from 2,3-Dimethylindoline, are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
  • Methods and Procedures: These compounds are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .
  • Results: The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

properties

IUPAC Name

2,3-dimethyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPSOAOENINXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908033
Record name 2,3-Dimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylindoline

CAS RN

22120-50-9, 10276-90-1
Record name 2,3-Dimethylindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22120-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC62098
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylindoline
Reactant of Route 2
2,3-Dimethylindoline
Reactant of Route 3
2,3-Dimethylindoline
Reactant of Route 4
2,3-Dimethylindoline
Reactant of Route 5
2,3-Dimethylindoline
Reactant of Route 6
2,3-Dimethylindoline

Citations

For This Compound
103
Citations
AR Bader, RJ Bridgwater… - Journal of the American …, 1961 - ACS Publications
In studying the reactions of N-alkenylanilines, the observation was madelb that N-crotylaniline reacts with polyphosphoric acid to yield 2, 3-dimethylindoline and 2, 3-dimethylindole. …
Number of citations: 39 pubs.acs.org
G Berti, A Da Settimo, G Di Colo… - Journal of the Chemical …, 1969 - pubs.rsc.org
A product formed in the autoxidation of 2,3-dimethylindole and in the dimerization of 2,3-dimethyl-3-hydroxy-3H-indole has been identified as 3,3a,4,8b-tetrahydro-3′,3a,8b-…
Number of citations: 9 pubs.rsc.org
M Nakazaki - Bulletin of the Chemical Society of Japan, 1959 - journal.csj.jp
The simplest, but not so attractive, explanation would be the hydrogenolysis of bond a (Fig. 1). Since in many instances, a benzyl group is noticed to be split off very easily under various …
Number of citations: 24 www.journal.csj.jp
JE Hyre, AR Bader - Journal of the American Chemical Society, 1958 - ACS Publications
Ilia Illb Illc Illd the charge cannot be distributed by resonance. The second point of interest is the isolation of only one of the indolines, suggesting that the other isomer may have been …
Number of citations: 46 pubs.acs.org
C CHIEN, T SUZUKI, T KAWASAKI… - Chemical and …, 1984 - jstage.jst.go.jp
The oxidation of l-acylindoles, 1, 15, 20, and 22, with (hexamethylphosphoramide) oxodiperoxomolybdenum (VI), Moos-HMPA, in dry methanol gives a variety of products depending …
Number of citations: 48 www.jstage.jst.go.jp
T Utsukihara, M Sato, M Kawamoto, K Itoh… - Journal of Molecular …, 2007 - Elsevier
The biotransformation of several indoles using suspension plant cultured-cells of Caragana chamlagu gave the corresponding ketoamides by oxidative cleavage. In the case of …
Number of citations: 6 www.sciencedirect.com
T Hara, K Mori, T Mizugaki, K Ebitani, K Kaneda - Tetrahedron letters, 2003 - Elsevier
A hydroxyapatite-bound palladium catalyst was found to be effective for the dehydrogenation of various types of indolines to give the corresponding indoles. Moreover, the catalyst was …
Number of citations: 116 www.sciencedirect.com
SA Monti, RR Schmidt III - Tetrahedron, 1971 - Elsevier
Reaction of excess diborane with N-unsubstituted indoles is postulated to yield a stable N ind -boron adduct. Further reaction of this adduct depends on the conditions employed. If the …
Number of citations: 23 www.sciencedirect.com
LJ Dolby, GW Gribble - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
An efficient method for chemically reducing indole to indoline using zinc dust and 85% phosphoric acid is described. 2, 3‐Dimethylindole, 1,2,3, 4‐tetrahydrocarbazole and N‐methyl‐l,2,…
Number of citations: 21 onlinelibrary.wiley.com
簡俊生, 鈴木孝子, 川崎知己, 坂本正徳 - Chemical and Pharmaceutical …, 1984 - jlc.jst.go.jp
The oxidation of 1-acylindoles, 1, 15, 20, and 22, with (hexamethylphosphoramide) oxodiperoxomolybdenum (VI), MoO 5 ·HMPA, in dry methanol gives a variety of products depending …
Number of citations: 3 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.